molecular formula C10H11IO4 B451269 4-(2-Hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde CAS No. 154544-29-3

4-(2-Hydroxyethoxy)-3-iodo-5-methoxybenzaldehyde

Cat. No. B451269
M. Wt: 322.1g/mol
InChI Key: QKGBFXYMUNMYLA-UHFFFAOYSA-N
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Patent
US05648486

Procedure details

5-Iodovanillin (25 g, 90 mmol) in DMF (100 mL) was added to potassium carbonate (18.6 g, 135 mmol). The mixture was heated at 40° C. for 16 hours. The reaction mixture was allowed to cool to room temperature and quenched with water (500 mL) and extracted with ethyl acetate. The organic layer was washed with water and saturated NaCl solution, and dried over MgSO4, filtered and evaporated in vacuo to an oil, and then purified by column chromatography (silica, 2:1 hexane/ethyl acetate), to provide the product (16.6 g, 57%). 1H NMR (CDCl3): 2.70 (t, 1H); 3.92 (t, 2H); 3.92 (s, 3H); 3.94 (s, 3H); 4.29 (t, 2H); 7.44 (s, 1H); 7.87 (s, 1H); 9.85 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8].[C:13](=[O:16])([O-])[O-].[K+].[K+].[CH3:19]N(C=O)C>>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([CH:9]=[C:2]([I:1])[C:3]=1[O:12][CH2:19][CH2:13][OH:16])[CH:7]=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C(=C(C=C(C=O)C1)OC)O
Name
Quantity
18.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, 2:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1OCCO)I
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.